2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Ammonia, thiols, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A related pyrazole derivative with similar biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is unique due to its specific structural features, including the presence of the methoxy and ester groups, which may enhance its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
methyl 2-[2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethyl]-6-methoxybenzoate |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-11H,12-13H2,1-3H3 |
InChI Key |
QFNVKXRFUSEOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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